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molecular formula C11H8ClN3O B3346682 5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole CAS No. 121929-22-4

5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole

Cat. No. B3346682
M. Wt: 233.65 g/mol
InChI Key: VTYYSPCNDQQKAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04957931

Procedure details

A solution of 5-chloro-3-[(1H-imidazol-1-yl)methyl]-1,2-benzisoxazole (500 g, 2.14 moles) in dimethylformamide (3.5 L) is cooled to -35° C. (dry ice/isopropanol bath) and is subsequently added, all at once, to a precooled (-35° C.) solution of potassium t-butoxide (266 g, 2.37 moles) in dimethylformamide (3.5 L). A deep red color develops immediately. The mixture is stirred at 35° C. for 5 minutes and is then cooled to -55° C. over a period of 10 minutes. At this point, iodomethane (433 g, 3.05 moles) is added all at once. There is an exotherm to -22° C. and then the temperature begins to decrease. At -26° C. the reaction mixture decolorizes, solid potassium bromide separates and there is a mild exotherm to -22° C. which is maintained for 5 minutes. The mixture subsequently cools quickly to -55° C. and stirring is continued for 30 minutes at this temperature. The cooling bath is then removed and the reaction temperature is allowed to rise to 0° C. over a period of 1.5 hours. The reaction mixture is then poured into water (35 L) and the mixture is extracted with ethyl acetate (20 L). The layers are separated and the organic solution is washed with water (6×6 L), dried over anhydrous sodium sulphate (5 Kg), filtered, and evaporated in vacuo. The residual oil is digested with petroleum ether (b.p 40-60° C.) (2×2 L) at room temperature, and the solvent is then decanted and discarded. The digestion process is repeated with ether (4× 3 L) and the combined ethereal extracts are dried over anhydrous sodium sulfate (500 g) and filtered. The filtrate is acidified with ethereal hydrogen chloride (500 mL, 6 N) and the suspension cake is washed with ether (2×500 mL) and the product is digested in refluxing acetone (2 L) for 1 hour. The suspension is cooled to room temperature and filtered. The filter cake is washed with acetone (2×500 mL) and ether (2×500 mL) and the product is dried for 18 hours at 60° C./9 mm Hg to afford 5-chloro-3-[1-(1H-imidazol-1-yl)ethyl]1,2-benzisoxazole hydrochloride, m.p. 161-166° C., of formula IIa wherein R1 is methyl, R3 is 5-chloro, R2 and R4 -R6 are hydrogen.
Quantity
500 g
Type
reactant
Reaction Step One
Name
dry ice isopropanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.5 L
Type
solvent
Reaction Step One
Quantity
266 g
Type
reactant
Reaction Step Two
Quantity
3.5 L
Type
solvent
Reaction Step Two
Quantity
433 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][N:8]=[C:7]([CH2:10][N:11]3[CH:15]=[CH:14][N:13]=[CH:12]3)[C:6]=2[CH:16]=1.[C:17](=O)=O.C(O)(C)C.CC(C)([O-])C.[K+].IC.[Br-].[K+]>CN(C)C=O>[ClH:1].[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][N:8]=[C:7]([CH:10]([N:11]3[CH:15]=[CH:14][N:13]=[CH:12]3)[CH3:17])[C:6]=2[CH:16]=1 |f:1.2,3.4,6.7,9.10|

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
ClC=1C=CC2=C(C(=NO2)CN2C=NC=C2)C1
Name
dry ice isopropanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O.C(C)(C)O
Name
Quantity
3.5 L
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
266 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
3.5 L
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
433 g
Type
reactant
Smiles
IC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 35° C. for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is subsequently added
TEMPERATURE
Type
TEMPERATURE
Details
is then cooled to -55° C. over a period of 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
to -22° C.
CUSTOM
Type
CUSTOM
Details
At -26° C.
CUSTOM
Type
CUSTOM
Details
to -22° C.
TEMPERATURE
Type
TEMPERATURE
Details
is maintained for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
subsequently cools quickly to -55° C.
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
is continued for 30 minutes at this temperature
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The cooling bath is then removed
WAIT
Type
WAIT
Details
to rise to 0° C. over a period of 1.5 hours
Duration
1.5 h
ADDITION
Type
ADDITION
Details
The reaction mixture is then poured into water (35 L)
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with ethyl acetate (20 L)
CUSTOM
Type
CUSTOM
Details
The layers are separated
WASH
Type
WASH
Details
the organic solution is washed with water (6×6 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate (5 Kg)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
is digested with petroleum ether (b.p 40-60° C.) (2×2 L) at room temperature
CUSTOM
Type
CUSTOM
Details
the solvent is then decanted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined ethereal extracts are dried over anhydrous sodium sulfate (500 g)
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the suspension cake is washed with ether (2×500 mL)
TEMPERATURE
Type
TEMPERATURE
Details
in refluxing acetone (2 L) for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The suspension is cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake is washed with acetone (2×500 mL) and ether (2×500 mL)
CUSTOM
Type
CUSTOM
Details
the product is dried for 18 hours at 60° C./9 mm Hg
Duration
18 h

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
Cl.ClC=1C=CC2=C(C(=NO2)C(C)N2C=NC=C2)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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